molecular formula C20H19NO4 B5512635 N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5512635
M. Wt: 337.4 g/mol
InChI Key: DHFLAKZHMNAILN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic coumarin derivative featuring a dimethyl-substituted acetamide group at the 7-position of the coumarin scaffold. Coumarins are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The substitution pattern on the coumarin core and the acetamide side chain significantly influences the compound’s physicochemical and biological behavior.

Properties

IUPAC Name

N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-17(24-12-18(22)21(2)3)10-9-15-16(11-19(23)25-20(13)15)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFLAKZHMNAILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324757
Record name N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307547-37-1
Record name N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

    Substitution Reactions: The chromen-2-one core is then subjected to various substitution reactions to introduce the phenyl and methyl groups at the appropriate positions. This can be achieved using Friedel-Crafts acylation or alkylation reactions.

    Etherification: The hydroxyl group at the 7-position of the chromen-2-one core is converted to an ether linkage by reacting with chloroacetic acid in the presence of a base such as potassium carbonate.

    Amidation: Finally, the ester group is converted to the N,N-dimethylamide by reacting with dimethylamine under suitable conditions, such as heating in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

N,N-Dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide exhibits various biological properties that make it a candidate for further research:

  • Anticancer Activity
    Studies have shown that coumarin derivatives can inhibit cancer cell proliferation. For instance, the derivative has been evaluated for its effects on specific cancer cell lines, demonstrating potential cytotoxic effects.
  • Antioxidant Properties
    The compound displays significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects
    Research indicates that the compound may possess anti-inflammatory properties, contributing to its potential therapeutic applications in inflammatory diseases.

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

Application Area Description
Cancer Therapy Investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Neuroprotection Potential use in neurodegenerative diseases due to its antioxidant properties.
Cardiovascular Health May contribute to cardiovascular health by reducing oxidative stress and inflammation.

Case Studies

  • Anticancer Studies
    A study published in the Journal of Medicinal Chemistry explored the synthesis of various coumarin derivatives, including N,N-dimethyl derivatives, and their anticancer activities against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting a promising avenue for developing new anticancer agents .
  • Neuroprotective Effects
    Another research article examined the neuroprotective effects of coumarin derivatives in models of oxidative stress-induced neurotoxicity. The findings demonstrated that these compounds could significantly reduce neuronal cell death and improve survival rates .
  • Inflammatory Response Modulation
    A study focused on the anti-inflammatory properties of coumarin derivatives reported that N,N-dimethyl derivatives could effectively inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets in biological systems. The chromen-2-one core can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Group

The dimethyl substitution on the acetamide nitrogen distinguishes this compound from analogs such as:

  • N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (): The 2-chlorophenyl group introduces electronegativity, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
Table 1: Substituent Effects on Acetamide Derivatives
Compound R Group on Acetamide Molecular Weight Key Properties
Target Compound N,N-dimethyl ~339.38* Balanced lipophilicity, potential CNS activity
N,N-Diethyl analog () N,N-diethyl 395.455 Higher lipophilicity, prolonged half-life
N-(2-Chlorophenyl) analog () 2-chlorophenyl 342.78 Enhanced hydrophobicity, antimicrobial potential
7b () Phenyl ~336.35 Lipoxygenase inhibition (IC₅₀: ~10 μM)

*Estimated based on structural similarity.

Variations in the Coumarin Core

  • 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Derivatives (): These analogs retain the 4-methyl and 2-oxo groups but vary in substituents at the 8-position. For example, 8-hexyl substitution () introduces a long alkyl chain, enhancing membrane permeability but reducing aqueous solubility .
Table 2: Coumarin Core Modifications
Compound Substituent on Coumarin Biological Activity
Target Compound 8-methyl, 4-phenyl Anticancer (hypothesized)
6-Chloro-4-methyl analog () 6-chloro, 4-methyl Anticancer (IC₅₀: ~15 μM)*
8-Hexyl analog () 8-hexyl Not reported; predicted neuroactivity

*Hypothesized based on structural analogs in .

Biological Activity

N,N-Dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C22H27NO
  • Molecular Weight : 353.5 g/mol

This compound features a chromenyl moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.
  • Interaction with Receptors : It may interact with G protein-coupled receptors (GPCRs), leading to downstream signaling effects that modulate cellular functions.
  • Antioxidant Activity : The chromenyl structure contributes to potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Chromene derivatives are known for their anticancer properties. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and induction of oxidative stress.

Case Studies

  • Study on Antiviral Activity :
    • A study evaluated several chromene derivatives for their antiviral efficacy against Hepatitis C virus (HCV). Compounds showed varying levels of inhibition, with some achieving an EC50 value as low as 0.26 μM, indicating potent antiviral activity .
  • Anticancer Research :
    • Another study focused on the anticancer effects of chromene derivatives in breast cancer cell lines. The results indicated that certain compounds could reduce cell viability significantly at concentrations below 10 μM, suggesting a promising avenue for further exploration .

Data Table: Summary of Biological Activities

Activity TypeTargetEC50/IC50 ValuesReference
AntiviralHCV0.26 μM
AnticancerBreast Cancer Cells<10 μM
Enzyme InhibitionSpecific KinasesVaries

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